molecular formula C14H21N3O4 B14922808 4-(dimethylamino)-N,N-diethyl-2-methoxy-5-nitrobenzamide

4-(dimethylamino)-N,N-diethyl-2-methoxy-5-nitrobenzamide

Cat. No.: B14922808
M. Wt: 295.33 g/mol
InChI Key: WODULAPBUODZHM-UHFFFAOYSA-N
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Description

4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a diethyl group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to start with 4-(dimethylamino)benzaldehyde, which undergoes a series of reactions including nitration, methoxylation, and amidation to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups in place of the methoxy group.

Scientific Research Applications

4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE involves its interaction with specific molecular targets. The dimethylamino and nitro groups play a crucial role in its activity, allowing it to bind to enzymes and proteins, thereby inhibiting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIMETHYLAMINO)-N~1~,N~1~-DIETHYL-2-METHOXY-5-NITROBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

4-(dimethylamino)-N,N-diethyl-2-methoxy-5-nitrobenzamide

InChI

InChI=1S/C14H21N3O4/c1-6-16(7-2)14(18)10-8-12(17(19)20)11(15(3)4)9-13(10)21-5/h8-9H,6-7H2,1-5H3

InChI Key

WODULAPBUODZHM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1OC)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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